4-bromo-N-(2-hydroxyethyl)-3-methoxybenzamide 4-bromo-N-(2-hydroxyethyl)-3-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 1309682-36-7
VCID: VC3082086
InChI: InChI=1S/C10H12BrNO3/c1-15-9-6-7(2-3-8(9)11)10(14)12-4-5-13/h2-3,6,13H,4-5H2,1H3,(H,12,14)
SMILES: COC1=C(C=CC(=C1)C(=O)NCCO)Br
Molecular Formula: C10H12BrNO3
Molecular Weight: 274.11 g/mol

4-bromo-N-(2-hydroxyethyl)-3-methoxybenzamide

CAS No.: 1309682-36-7

Cat. No.: VC3082086

Molecular Formula: C10H12BrNO3

Molecular Weight: 274.11 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-N-(2-hydroxyethyl)-3-methoxybenzamide - 1309682-36-7

Specification

CAS No. 1309682-36-7
Molecular Formula C10H12BrNO3
Molecular Weight 274.11 g/mol
IUPAC Name 4-bromo-N-(2-hydroxyethyl)-3-methoxybenzamide
Standard InChI InChI=1S/C10H12BrNO3/c1-15-9-6-7(2-3-8(9)11)10(14)12-4-5-13/h2-3,6,13H,4-5H2,1H3,(H,12,14)
Standard InChI Key YHZFSPXYRUYTOA-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C(=O)NCCO)Br
Canonical SMILES COC1=C(C=CC(=C1)C(=O)NCCO)Br

Introduction

4-Bromo-N-(2-hydroxyethyl)-3-methoxybenzamide is an organic compound belonging to the benzamide family. It features a bromine atom at the para position of a benzene ring, a methoxy group at the meta position, and an amide linkage to a hydroxyethyl group. Despite its potential applications in medicinal chemistry and organic synthesis, detailed scientific research on this specific compound is limited. This article aims to provide an overview of its structure, synthesis, potential applications, and safety considerations based on available data.

Synthesis

The synthesis of benzamide derivatives typically involves the reaction of an acid chloride with an amine. For 4-bromo-N-(2-hydroxyethyl)-3-methoxybenzamide, the process might involve:

  • Starting Materials: 4-Bromo-3-methoxybenzoic acid and 2-hydroxyethylamine.

  • Reaction Conditions: The acid is converted into its acid chloride form using thionyl chloride or similar reagents, followed by reaction with 2-hydroxyethylamine in a suitable solvent.

Potential Applications

Benzamide derivatives are known for their biological activities, including interactions with enzymes and receptors. The presence of a bromine atom and a hydroxyethyl side chain in 4-bromo-N-(2-hydroxyethyl)-3-methoxybenzamide could enhance its binding affinity to biological targets, making it a potential lead compound for drug development.

Safety Considerations

While specific safety data for 4-bromo-N-(2-hydroxyethyl)-3-methoxybenzamide is not available, benzamide derivatives can exhibit toxicity and irritation. General precautions include handling in well-ventilated areas, avoiding skin and eye contact, and using protective equipment.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
4-Bromo-N-(2-ethoxyethyl)benzamideEthoxyethyl group instead of hydroxyethylDifferent solubility and reactivity profiles
N-(2-Hydroxyethyl)-4-methoxybenzamideNo bromine atomMay exhibit different biological activities
3-Bromo-N-(2-hydroxyethyl)-4-methoxybenzamideBromine at meta position instead of paraAltered electronic properties affecting reactivity

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